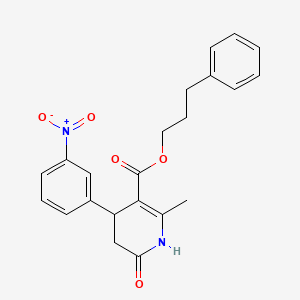![molecular formula C34H30N2O4 B3931709 1,1'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]bis(2-phenylethanone)](/img/structure/B3931709.png)
1,1'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]bis(2-phenylethanone)
Übersicht
Beschreibung
1,1'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]bis(2-phenylethanone) is a chemical compound that has been widely used in scientific research. This compound is also known as PIPER, and it has been used in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of PIPER is not fully understood. However, it has been shown to bind to various proteins and enzymes in the body. PIPER has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth and division. PIPER has also been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PIPER has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. PIPER has also been shown to have anxiolytic and antidepressant effects in animal models. PIPER has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
PIPER has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. PIPER is also relatively cheap compared to other compounds used in scientific research. However, PIPER has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. PIPER also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of PIPER in scientific research. PIPER can be used as a building block for the synthesis of novel compounds with potential therapeutic applications. PIPER can also be used in the development of new drugs that target protein kinases and neurotransmitter receptors. Further research is needed to fully understand the mechanism of action of PIPER and its potential applications in various fields of research.
Conclusion:
In conclusion, 1,1'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]bis(2-phenylethanone) or PIPER is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PIPER has shown potential in various fields of research, and further studies are needed to fully understand its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
PIPER has been used in various scientific research applications. It has been used as a building block for the synthesis of various compounds that have potential therapeutic applications. PIPER has been used in the synthesis of inhibitors of protein kinases, which are enzymes involved in various cellular processes. PIPER has also been used in the synthesis of compounds that target the central nervous system, such as dopamine and serotonin receptors.
Eigenschaften
IUPAC Name |
2-phenyl-1-[2-[4-[2-(2-phenylacetyl)benzoyl]piperazine-1-carbonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O4/c37-31(23-25-11-3-1-4-12-25)27-15-7-9-17-29(27)33(39)35-19-21-36(22-20-35)34(40)30-18-10-8-16-28(30)32(38)24-26-13-5-2-6-14-26/h1-18H,19-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMGWVBVWSHIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3931630.png)

![4-chloro-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzamide](/img/structure/B3931639.png)
![2-(1,3-benzodioxol-5-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3931643.png)
![N-(cyclohexylcarbonyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)cyclohexanecarboxamide](/img/structure/B3931649.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3931654.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3931677.png)
![3-nitro-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3931690.png)

![1-[(6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]non-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B3931693.png)
![2-{[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B3931698.png)
![2-({1-[2-(4-fluorophenyl)-2-oxoethyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3931706.png)
![methyl 4-{[({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3931714.png)
